molecular formula C7H8ClNO3 B2695839 (Pyridin-3-yloxy)-acetic acid hydrochloride CAS No. 471894-98-1

(Pyridin-3-yloxy)-acetic acid hydrochloride

Cat. No.: B2695839
CAS No.: 471894-98-1
M. Wt: 189.6
InChI Key: KZYKMYREWFIOFL-UHFFFAOYSA-N
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Description

(Pyridin-3-yloxy)-acetic acid hydrochloride is an organic compound that features a pyridine ring substituted with an acetic acid moiety via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Pyridin-3-yloxy)-acetic acid hydrochloride typically involves the reaction of pyridin-3-ol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of pyridin-3-ol attacks the carbon atom of chloroacetic acid, leading to the formation of the ether linkage.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

Chemical Reactions Analysis

Types of Reactions: (Pyridin-3-yloxy)-acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The ether linkage can be cleaved under acidic or basic conditions, leading to the formation of pyridin-3-ol and acetic acid derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate the cleavage of the ether bond.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Pyridin-3-ol and acetic acid derivatives.

Scientific Research Applications

(Pyridin-3-yloxy)-acetic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (Pyridin-3-yloxy)-acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structural features and the nature of the target. The ether linkage and the pyridine ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

  • Pyridin-2-yloxy)-acetic acid hydrochloride
  • Pyridin-4-yloxy)-acetic acid hydrochloride
  • (Pyridin-3-yloxy)-propionic acid hydrochloride

Comparison: (Pyridin-3-yloxy)-acetic acid hydrochloride is unique due to the position of the ether linkage on the pyridine ring, which can influence its reactivity and binding properties. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

2-pyridin-3-yloxyacetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3.ClH/c9-7(10)5-11-6-2-1-3-8-4-6;/h1-4H,5H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZYKMYREWFIOFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

471894-98-1
Record name 2-(pyridin-3-yloxy)acetic acid hydrochloride
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